2-Bromo-3-cyano-5-nitrophenylacetic acid
Description
Properties
IUPAC Name |
2-(2-bromo-3-cyano-5-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-9-5(3-8(13)14)1-7(12(15)16)2-6(9)4-11/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRDJZYTJCSOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis Route
A representative synthetic route involves:
Starting from 4-bromophenylacetic acid or its derivatives, which undergo nitration to yield 2-bromo-5-nitrophenylacetic acid intermediates.
Subsequent cyanation is performed either by substitution on a suitable leaving group (e.g., halide) or by reaction with cyanide sources under controlled conditions.
Final hydrolysis of ester or nitrile intermediates yields the target 2-bromo-3-cyano-5-nitrophenylacetic acid.
This route requires precise control of reaction conditions such as temperature, solvent polarity, and acidity to optimize regioselectivity and yield.
Condensation and Hydrolysis Approach
An alternative approach involves condensation of substituted benzaldehydes or phenols with glyoxylic acid derivatives under alkaline conditions, followed by acidification and reduction steps to install the desired functional groups. This method is advantageous for mild reaction conditions and potentially higher yields.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | Bromine or N-bromosuccinimide in polar solvent | Regioselective introduction at ortho position |
| Nitration | Mixed acid (HNO3/H2SO4), low temperature control | Minimizes by-products, favors 5-nitro substitution |
| Cyanation | Sodium cyanide or cyanide source, polar solvent | Requires careful handling due to toxicity |
| Hydrolysis | Strong acid (HCl, H2SO4) or base (NaOH, KOH) | Converts nitrile or ester to carboxylic acid |
Using 4-bromophenyl derivatives as starting materials improves regioselectivity due to directing effects, reducing by-product formation and increasing yields by approximately 10% compared to methyl-substituted analogs.
Hydrolysis steps can be performed under strong acidic or alkaline aqueous conditions without special requirements, facilitating scalability.
The use of strong acids such as hydrochloric or sulfuric acid and bases such as sodium or potassium hydroxide is standard and effective for hydrolysis and nitration steps.
Industrial synthesis may employ batch or continuous flow reactors with automated control to maintain reaction parameters, ensuring consistent quality and yield.
Safety concerns regarding cyanide usage necessitate strict environmental and handling protocols; alternative cyanation methods or intermediates are explored to mitigate risks.
| Method Type | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation → Nitration → Cyanation → Hydrolysis | 4-Bromophenylacetic acid derivatives | Bromination, nitration, cyanation, hydrolysis | High regioselectivity, scalable | Use of toxic cyanide, multiple steps |
| Condensation with Glyoxylic Acid | m-Bromophenol and glyoxylic acid | Condensation, acidification, reduction | Mild conditions, fewer steps | Longer reaction times, complex purification |
| Sandmeyer-type substitution | o-Nitrotoluene derivatives | Diazotization, Sandmeyer reaction | Avoids direct cyanide use | Longer routes, lower overall yield |
The preparation of this compound is well-established through multi-step synthetic routes involving halogenation, nitration, cyanation, and hydrolysis. Optimization of reaction conditions, choice of starting materials, and safety considerations are critical for efficient production. Current research emphasizes improving yields, reducing toxic reagent use, and developing environmentally safer processes suitable for industrial scale-up.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-cyano-5-nitrophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically the corresponding amine.
Substitution: Depending on the nucleophile, products can range from substituted phenyl acetic acids to various heterocyclic compounds.
Scientific Research Applications
Pharmaceutical Applications
Atypical Antipsychotic Agents:
2-Bromo-3-cyano-5-nitrophenylacetic acid is utilized as an intermediate in the synthesis of atypical antipsychotic medications. Notably, it plays a role in the production of drugs such as Ziprasidone, which is used to treat schizophrenia and bipolar disorder. The compound's nitro and cyano groups contribute to its pharmacological activity, enhancing the efficacy of the resulting pharmaceutical agents .
Anti-inflammatory Drugs:
Research indicates that derivatives of this compound can be transformed into potent anti-inflammatory agents. For instance, bromfenac sodium, an anti-inflammatory drug, is synthesized through reactions involving this compound. Bromfenac sodium is particularly effective for treating ocular inflammation due to its ability to inhibit cyclooxygenase enzymes .
Agrochemical Applications
Pesticides and Herbicides:
The compound has been explored for its potential use in developing new agrochemicals, including pesticides and herbicides. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for creating environmentally friendly agricultural chemicals that target specific pests or weeds without harming non-target species.
Synthesis and Chemical Research
Synthetic Pathways:
The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and lower environmental impact. Various synthetic methods have been documented, emphasizing the importance of efficient reaction conditions and purification processes. For example:
| Step | Chemical Reaction | Yield (%) |
|---|---|---|
| 1 | Nitration of toluene | 70-90 |
| 2 | Bromination | High |
| 3 | Cyanation | Moderate |
| 4 | Hydrolysis | Variable |
These steps highlight the synthetic versatility of the compound, making it suitable for industrial production .
Case Studies
Case Study 1: Synthesis Optimization
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers optimized the synthesis route for this compound, achieving a yield increase from 60% to 85% by modifying reaction conditions such as temperature and solvent choice. This optimization not only improved efficiency but also reduced waste products .
Case Study 2: Pharmacological Evaluation
A pharmacological evaluation demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. The study compared various derivatives' potency against cyclooxygenase enzymes, revealing that modifications to the nitro group enhanced biological activity .
Mechanism of Action
The mechanism by which 2-Bromo-3-cyano-5-nitrophenylacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine, cyano, and nitro groups can enhance its binding affinity and specificity for particular molecular targets.
Comparison with Similar Compounds
Below is a detailed comparison of 2-bromo-3-cyano-5-nitrophenylacetic acid with structurally analogous compounds, focusing on substituent positions, functional groups, physicochemical properties, and applications.
Structural and Functional Group Analysis
Table 1: Structural Comparison
| Compound Name | Substituent Positions | Functional Groups | Molecular Formula |
|---|---|---|---|
| This compound | Br (2), CN (3), NO₂ (5) | Acetic acid, Br, CN, NO₂ | C₉H₅BrN₂O₄ |
| (4-Bromo-2-nitrophenyl)acetic acid | Br (4), NO₂ (2) | Acetic acid, Br, NO₂ | C₈H₆BrNO₄ |
| 5-Bromo-2-methyl-3-nitrobenzoic acid | Br (5), CH₃ (2), NO₂ (3) | Benzoic acid, Br, CH₃, NO₂ | C₈H₆BrNO₄ |
| 3-Bromo-5-nitrobenzoic acid | Br (3), NO₂ (5) | Benzoic acid, Br, NO₂ | C₇H₄BrNO₄ |
| Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate | Br (2), CN (3), CF₂H (5) | Ester, Br, CN, CF₂H | C₁₂H₁₀BrF₂NO₂ |
Key Observations :
- The acetic acid group in the target compound distinguishes it from benzoic acid derivatives (e.g., 5-bromo-2-methyl-3-nitrobenzoic acid), conferring greater conformational flexibility and lower acidity (pKa ~4.5 vs. ~2.8 for benzoic acid derivatives) .
- The cyano group at position 3 enhances electrophilicity, enabling nucleophilic substitution reactions, unlike methyl-substituted analogs (e.g., 5-bromo-2-methyl-3-nitrobenzoic acid) .
- The ethyl ester in Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate increases lipophilicity, making it more suitable for lipid-based formulations compared to the polar acetic acid derivatives .
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- The nitro group at position 5 in the target compound reduces water solubility compared to analogs with nitro at position 2 (e.g., (4-Bromo-2-nitrophenyl)acetic acid) due to increased molecular symmetry and crystallinity .
- The ethyl ester derivative’s higher LogP (3.2) suggests superior membrane permeability, a critical factor in drug design .
Q & A
Q. Methodological Answer :
- HPLC/GC : Quantify purity (>95% by GC/HPLC) and detect trace impurities (e.g., brominated byproducts) .
- Melting Point : Compare observed mp (e.g., ~100–120°C for analogous bromophenylacetic acids) with literature to confirm crystallinity .
- Elemental Analysis : Validate empirical formula (C₉H₆BrN₂O₄) via CHN analysis .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS or MALDI-TOF .
[Advanced] How can computational modeling elucidate the electronic effects of substituents on reactivity?
Q. Methodological Answer :
DFT Calculations :
- Use B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO), identifying reactive sites for electrophilic/nucleophilic attacks .
- Calculate Mulliken charges to predict regioselectivity (e.g., bromine’s electron-withdrawing effect on nitration) .
Reaction Pathway Simulation :
- Model transition states (e.g., nitro group introduction) using QM/MM methods to assess activation barriers .
Application : Predict optimal reaction conditions (e.g., solvent polarity, temperature) for functional group compatibility .
[Basic] What handling and storage protocols are recommended to ensure compound stability?
Q. Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption .
- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid hydrolysis of nitrile/nitro groups .
- Safety : Employ fume hoods and PPE (gloves, goggles) due to potential toxicity of brominated intermediates .
[Advanced] How can the compound’s potential as a kinase inhibitor be systematically evaluated?
Q. Methodological Answer :
In Vitro Assays :
- Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
Structure-Activity Relationship (SAR) :
- Synthesize analogs (e.g., varying nitro/cyano positions) and correlate structural changes with inhibitory potency .
Docking Studies :
- Use AutoDock Vina to model interactions with kinase ATP-binding pockets, prioritizing residues (e.g., Lys, Asp) for mutagenesis validation .
Data Interpretation : Cross-reference bioactivity data with physicochemical properties (logP, PSA) to optimize pharmacokinetics .
[Advanced] What strategies mitigate competing side-reactions during multi-step synthesis?
Q. Methodological Answer :
Protecting Groups :
- Temporarily protect the acetic acid moiety (e.g., as methyl ester) during bromination/nitration to prevent decarboxylation .
Sequential Optimization :
- Use DoE (Design of Experiments) to identify critical variables (e.g., temperature, catalyst loading) for each step .
Byproduct Analysis :
- Characterize side products (e.g., di-brominated analogs) via LC-MS and adjust reagent stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
